

Spontaneous Decomposition of Hydriodic Acid in Air and Light: A Technical Guide

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Compound of Interest		
Compound Name:	Hydriodic acid	
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This technical guide provides a comprehensive overview of the spontaneous decomposition of **hydriodic acid** (HI) when exposed to air and light. This process, a critical consideration in the storage, handling, and application of HI in research and pharmaceutical development, involves a complex interplay of photochemical and oxidative reactions. Understanding the underlying mechanisms, kinetics, and influencing factors is paramount for ensuring the stability and efficacy of HI-containing solutions.

Introduction

Hydriodic acid is a strong acid and a powerful reducing agent, existing as a solution of hydrogen iodide gas in water.[1][2] When pure, it is a colorless liquid. However, upon exposure to air (oxygen) and light, it undergoes spontaneous decomposition, leading to the formation of elemental iodine (I_2) and water.[2][3][4] This degradation is visually indicated by the solution turning yellow to brown, a result of the formation of iodine and its subsequent reaction with iodide ions (I_2) to form the triiodide ion (I_3), which is colored.[4]

The overall reaction for the decomposition is:

$$4HI + O_2 \rightarrow 2H_2O + 2I_2[2]$$

This decomposition is a significant concern in applications where the purity and concentration of **hydriodic acid** are critical, such as in organic synthesis and the manufacturing of



pharmaceuticals. The presence of iodine impurities can lead to side reactions, reduced yields, and compromised product quality.

Mechanism of Decomposition

The spontaneous decomposition of **hydriodic acid** in the presence of air and light is a multifaceted process involving both photochemical and autoxidation pathways. These pathways are not mutually exclusive and can occur concurrently, accelerating the overall degradation of the acid.

Photochemical Decomposition

The photochemical decomposition of **hydriodic acid** is initiated by the absorption of photons (hv), typically in the ultraviolet region of the electromagnetic spectrum. This absorption provides the energy required to break the H-I bond, generating highly reactive hydrogen and iodine radicals.

The proposed mechanism involves the following steps:

- Initiation: A molecule of hydrogen iodide absorbs a photon, leading to its dissociation into a hydrogen radical (H•) and an iodine radical (I•). HI + hv → H• + I•
- Propagation: The highly reactive hydrogen radical then reacts with another molecule of HI to produce a molecule of hydrogen gas (H₂) and another iodine radical. H• + HI \rightarrow H₂ + I•
- Termination: The iodine radicals combine to form a stable iodine molecule. I• + I• → I2

The net result of these steps is the photochemical decomposition of two molecules of HI to produce one molecule of hydrogen and one molecule of iodine.

Autoxidation

Autoxidation refers to the oxidation of compounds by atmospheric oxygen.[5] In the case of **hydriodic acid**, this process is a free-radical chain reaction that contributes to its decomposition, especially in the presence of light which can initiate the radical formation.

A plausible mechanism for the autoxidation of **hydriodic acid** is as follows:



- Initiation: The reaction is initiated by the formation of radical species. This can be triggered
 by light, heat, or the presence of trace metal ion catalysts. The photochemical step described
 above can serve as the initiation for the autoxidation chain reaction. HI + hv → H• + I•
- Propagation: The iodine radical can react with oxygen to form an iodine peroxide radical. I• +
 O₂ → IOO•

This radical can then abstract a hydrogen atom from another HI molecule to form an iodine hydroperoxide and another iodine radical, thus propagating the chain. $IOO + HI \rightarrow IOOH + I + IOOH +$

- Decomposition of Intermediates: The iodine hydroperoxide is unstable and can decompose to contribute further to the oxidation.
- Termination: The chain reaction is terminated by the combination of radicals to form stable products. I• + I• → I₂

The presence of both light and air creates a synergistic effect where the photochemical process initiates and fuels the autoxidation chain reaction, leading to an accelerated rate of decomposition.

Quantitative Data on Decomposition

While a comprehensive set of quantitative data on the decomposition rate of **hydriodic acid** under all possible conditions is not readily available in a single source, the following table summarizes the key factors that influence the rate of decomposition and their qualitative and, where possible, quantitative effects based on kinetic studies.



Factor	Effect on Decomposition Rate	Quantitative Insights/Observations
Light Intensity	Increases	The rate of photochemical decomposition is directly proportional to the intensity of the absorbed light.
Oxygen Concentration	Increases	The rate of autoxidation is dependent on the concentration of dissolved oxygen. Vigorous shaking can increase the rate of oxidation by introducing more oxygen.[3]
Temperature	Increases	As with most chemical reactions, an increase in temperature generally increases the rate of decomposition.
Acid Concentration (pH)	Increases with increasing H ⁺ concentration	The air oxidation of iodide is promoted by an increase in acid concentration.[6]
lodide Ion Concentration	Complex	The overall rate can be influenced by the iodide ion concentration, which is a reactant in the oxidation process.[6]
Presence of Catalysts	Increases	Trace amounts of metal ions, such as copper(II), can catalytically accelerate the oxidation of iodide by oxygen. [6]
Presence of Stabilizers	Decreases	Reducing agents like hypophosphorous acid are added to commercial



preparations of hydriodic acid to inhibit oxidation.[3][7]

Experimental Protocols

To monitor the spontaneous decomposition of **hydriodic acid**, it is essential to quantify the decrease in HI concentration or the increase in the concentration of its decomposition product, iodine. The following are detailed methodologies for key experiments.

Quantification of Iodine Formation by UV-Visible Spectrophotometry

This method is based on the measurement of the absorbance of the triiodide ion (I_3^-), which is formed from the reaction of the generated iodine (I_2) with the excess iodide (I^-) in the solution. The triiodide ion has strong absorption bands in the UV-Vis region.

Principle: $I_2 + I^- \rightleftharpoons I_3^-$

The concentration of I_3^- is directly proportional to the amount of I_2 formed, assuming a constant and excess concentration of I^- .

Instrumentation:

UV-Vis Spectrophotometer

Reagents:

- Hydriodic acid solution to be analyzed
- Deionized water

Procedure:

- Sample Preparation:
 - Carefully take an aliquot of the hydriodic acid solution that has been exposed to air and light for a specific duration.



- Dilute the sample with deionized water to a concentration that falls within the linear range of the spectrophotometer. The dilution factor should be recorded.
- Spectrophotometric Measurement:
 - Set the spectrophotometer to scan a wavelength range, or to measure at the specific wavelengths of maximum absorbance for the triiodide ion, which are typically at 288 nm and 351 nm.[8]
 - Use deionized water or a freshly prepared, unexposed hydriodic acid solution (at the same dilution) as a blank.
 - Measure the absorbance of the diluted sample.
- Calculation:
 - The concentration of the triiodide ion can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar absorptivity of I₃⁻ at the chosen wavelength (e.g., 2.65 × 10⁴ L cm⁻¹ mol⁻¹ at 288 nm), b is the path length of the cuvette (typically 1 cm), and c is the molar concentration.[8]
 - The concentration of iodine formed can then be inferred from the concentration of triiodide.

Quantification of Iodine by Iodometric Titration

This classic titration method determines the concentration of the liberated iodine by reacting it with a standardized solution of sodium thiosulfate.

Principle: The iodine produced from the decomposition of HI reacts with a standard solution of sodium thiosulfate ($Na_2S_2O_3$) in a redox reaction. $I_2 + 2Na_2S_2O_3 \rightarrow 2NaI + Na_2S_4O_6$

Instrumentation:

- Buret
- Erlenmeyer flask
- Pipettes



Reagents:

- Hydriodic acid solution to be analyzed
- Standardized sodium thiosulfate (Na₂S₂O₃) solution (e.g., 0.1 N)
- Starch indicator solution (typically 1%)
- · Deionized water

Procedure:

- Sample Preparation:
 - Pipette a known volume of the hydriodic acid solution into an Erlenmeyer flask.
 - o Dilute with a suitable amount of deionized water.
- Titration:
 - Titrate the sample with the standardized sodium thiosulfate solution. The brown color of the iodine will fade to a pale yellow.
 - When the solution is pale yellow, add a few drops of the starch indicator. The solution will turn a deep blue-black color due to the formation of the starch-iodine complex.[9]
 - Continue the titration dropwise with constant swirling until the blue color disappears completely. This is the endpoint of the titration.[10]
- Calculation:
 - Record the volume of the sodium thiosulfate solution used.
 - Calculate the moles of sodium thiosulfate reacted.
 - Using the stoichiometry of the reaction (1 mole of I₂ reacts with 2 moles of Na₂S₂O₃),
 calculate the moles of iodine present in the sample.

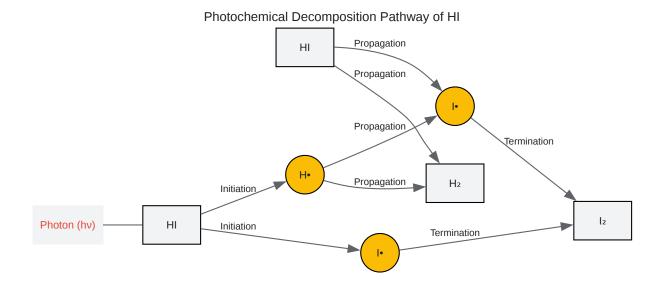


 From the moles of iodine, the concentration of iodine in the original hydriodic acid solution can be determined.

Visualizations

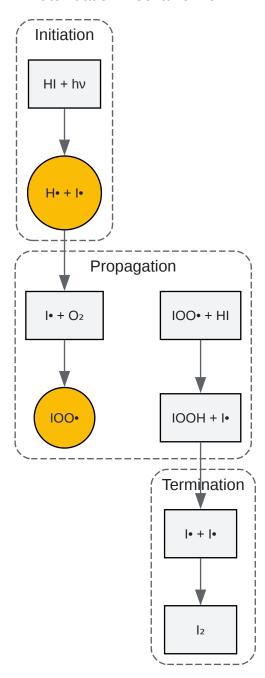
The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and workflows described in this guide.



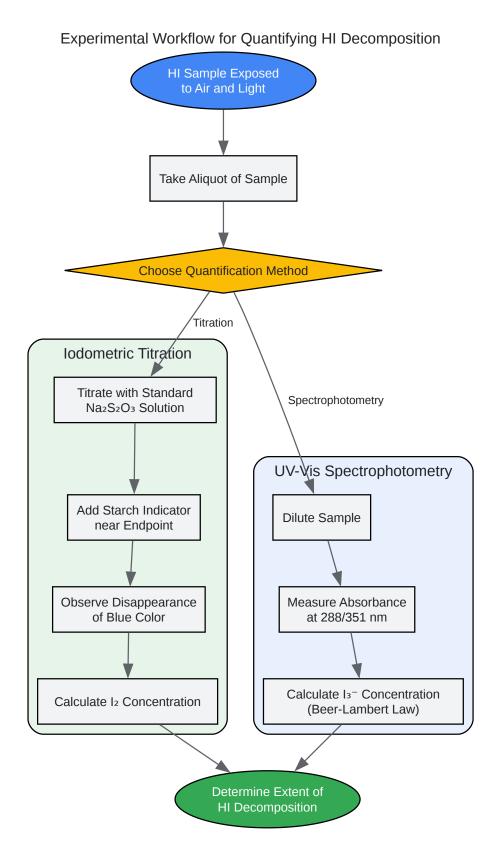




Autoxidation Mechanism of HI







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